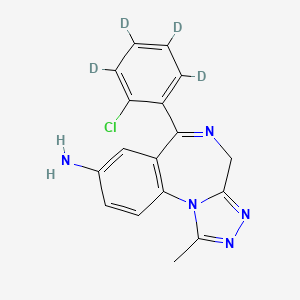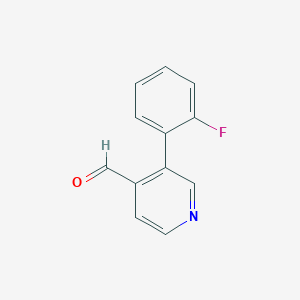
3-(2-Fluorophenyl)isonicotinaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Fluorophenyl)isonicotinaldehyde is an organic compound that belongs to the class of isonicotinaldehydes It features a fluorophenyl group attached to the third position of the isonicotinaldehyde structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Fluorophenyl)isonicotinaldehyde typically involves the reaction of 2-fluorobenzaldehyde with isonicotinic acid hydrazide under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve more advanced techniques such as continuous flow synthesis, which allows for better control over reaction parameters and scalability. The use of environmentally friendly solvents and catalysts is also considered to minimize waste and reduce production costs .
化学反応の分析
Types of Reactions
3-(2-Fluorophenyl)isonicotinaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or thiols are used under basic or acidic conditions
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols and amines.
Substitution: Various substituted derivatives depending on the nucleophile used
科学的研究の応用
3-(2-Fluorophenyl)isonicotinaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials and chemical processes .
作用機序
The mechanism of action of 3-(2-Fluorophenyl)isonicotinaldehyde involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
- 3-Chloro-5-[(2,6-difluorophenyl)ethynyl]isonicotinaldehyde
- 2-(4-Fluorophenyl)isonicotinaldehyde
- 2-Chloro-6-(4-fluorophenyl)isonicotinaldehyde
Uniqueness
3-(2-Fluorophenyl)isonicotinaldehyde is unique due to its specific fluorophenyl substitution, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and applications where fluorine’s presence can enhance activity or selectivity .
特性
分子式 |
C12H8FNO |
|---|---|
分子量 |
201.20 g/mol |
IUPAC名 |
3-(2-fluorophenyl)pyridine-4-carbaldehyde |
InChI |
InChI=1S/C12H8FNO/c13-12-4-2-1-3-10(12)11-7-14-6-5-9(11)8-15/h1-8H |
InChIキー |
SDIZCXLWWWHPMC-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C2=C(C=CN=C2)C=O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


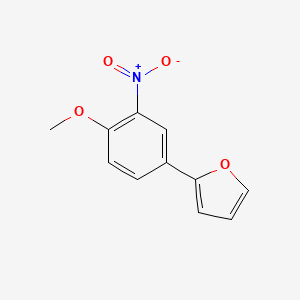
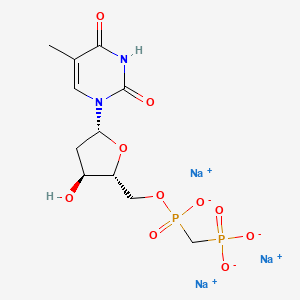
![(4-Sulfanylidene-4,5,6,7-tetrahydro-1H-cyclopenta[b]pyridin-1-yl)acetic acid](/img/structure/B14076071.png)
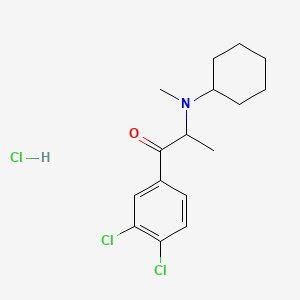
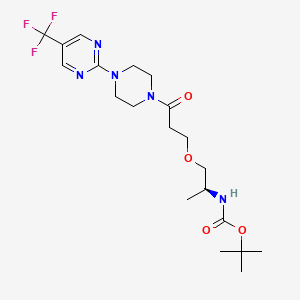
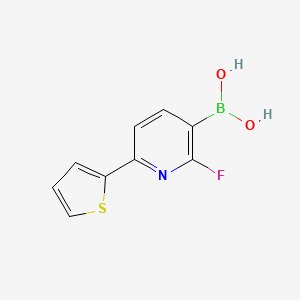
![Benzene, [[(methylthio)phenylmethyl]sulfonyl]-](/img/structure/B14076092.png)

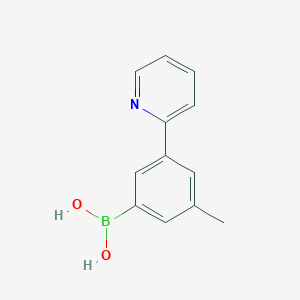
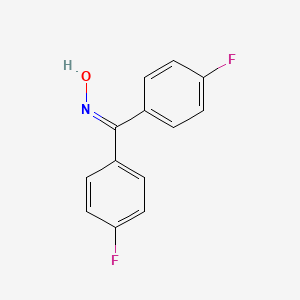
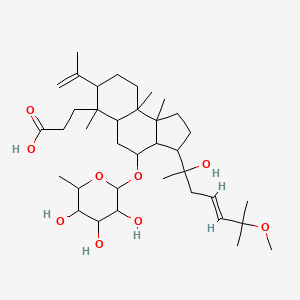
![{2-[(4-Bromo-2-fluorophenyl)amino]-2-oxoethoxy}acetic acid](/img/structure/B14076127.png)

